REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[CH:18]=[CH:17][C:16]([C:19]#[C:20][Si](C)(C)C)=[CH:15][N:14]=2)=[N:11][CH:12]=1)(C)C.[F-].[K+]>CO>[C:19]([C:16]1[CH:17]=[CH:18][C:13]([C:10]2[CH:9]=[CH:8][C:7]([C:6]#[CH:5])=[CH:12][N:11]=2)=[N:14][CH:15]=1)#[CH:20] |f:1.2|
|
Name
|
5,5′-bis(trimethylsilylethynyl)-2,2′-bipyridyl
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC=1C=CC(=NC1)C1=NC=C(C=C1)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
After that, an organic layer in the reaction mixture was then concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product (II)
|
Type
|
CUSTOM
|
Details
|
Subsequently, the obtained crude product (II)
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (CH2Cl2=100)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=CC(=NC1)C1=NC=C(C=C1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.5 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |